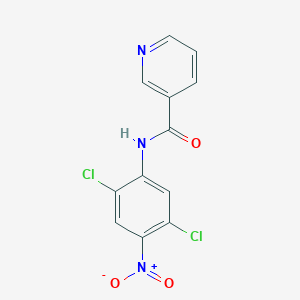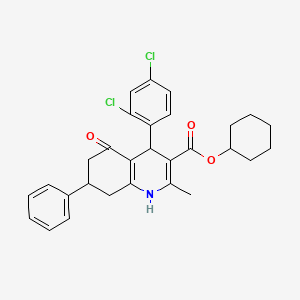![molecular formula C13H22N2O2S B5143010 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
Mecanismo De Acción
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol exerts its pharmacological effects by selectively inhibiting BTK. It binds to the active site of BTK and prevents its activation, thereby inhibiting the downstream signaling pathways that promote B-cell proliferation and survival. This leads to the suppression of B-cell function and the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also been shown to have immunomodulatory effects in autoimmune disorders, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol has been shown to reduce B-cell activation and autoantibody production in these diseases, leading to a reduction in disease activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It has also shown good pharmacokinetic properties, including oral bioavailability and good tissue distribution. However, one of the limitations of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzyme system.
Direcciones Futuras
There are several potential future directions for the research and development of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol. One area of focus is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of focus is the development of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol analogs with improved pharmacokinetic properties and potency. Additionally, 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol may have potential applications in other diseases, such as solid tumors and viral infections, which warrant further investigation.
Métodos De Síntesis
The synthesis of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol involves a series of chemical reactions that result in the final product. The process involves the reaction of 2-(2-aminoethoxy)ethanol with 4-bromomethyl-2-thiophenemethanol in the presence of a base, followed by the reaction of the resulting intermediate with 1-piperazineethanol. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol has been the subject of extensive scientific research for its potential therapeutic applications in various diseases. It has been studied as an inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. This pathway plays a crucial role in the development and function of B-cells, and its dysregulation has been implicated in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
2-[2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c16-8-10-17-9-7-14-3-5-15(6-4-14)12-13-2-1-11-18-13/h1-2,11,16H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKCCFFZFWQUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5142929.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)
![1-allyl-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142945.png)

![1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine](/img/structure/B5142974.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![3-bromo-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142979.png)
![N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5142989.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B5142993.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)
![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)
